molecular formula C9H18ClN B2439661 3-But-3-enylpiperidine;hydrochloride CAS No. 2418691-67-3

3-But-3-enylpiperidine;hydrochloride

Cat. No. B2439661
M. Wt: 175.7
InChI Key: HIOOSQBUYVJFCF-UHFFFAOYSA-N
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Description

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine synthesis has been a subject of interest in recent years. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as NMR spectroscopy . The structure of piperidine, a related compound, is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Chemical reactions involving piperidine derivatives can be complex and varied. Le Chatelier’s Principle can be used to understand how a reaction at equilibrium responds to changes in concentration, temperature, or pressure .


Physical And Chemical Properties Analysis

Physical properties such as color, density, hardness, and melting and boiling points, and chemical properties such as reactivity with other substances, are important characteristics of a compound .

Scientific Research Applications

Synthetic Methodologies and Intermediates

3-Arylpiperidines, derived from similar compounds to 3-But-3-enylpiperidine hydrochloride, serve as crucial building blocks in pharmaceutical research. A significant advancement in synthetic chemistry is the palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-piperidines. This method allows for direct access to 3-aryl-N-Boc-piperidines with high selectivity and yields, showcasing the importance of such compounds in constructing complex molecular architectures efficiently. This strategy, emphasizing the role of newly designed ligands for efficiency and selectivity, marks a pivotal development in the synthesis of piperidine derivatives (Millet & Baudoin, 2015).

Chiral Piperidines and CO2 Capture Technologies

The stereocontrolled synthesis of pipecolic acid derivatives highlights another facet of research involving compounds related to 3-But-3-enylpiperidine hydrochloride. The cascade reactions leading to these derivatives underscore the versatility of such structures in synthesizing complex, biologically active molecules (Purkayastha et al., 2010). Furthermore, the application of 3-bromopropylamine hydrobromide, a compound closely related to 3-But-3-enylpiperidine hydrochloride, in creating task-specific ionic liquids for CO2 capture, illustrates the potential of such chemicals in addressing environmental challenges. These ionic liquids, capable of reversibly sequestering CO2, represent a novel approach to carbon capture and storage, combining environmental sustainability with chemical innovation (Bates et al., 2002).

Organic Synthesis and Chemical Reactivity

Enantioselective construction of 3-hydroxypiperidine scaffolds through sequential action of light and rhodium on N-allylglyoxylamides highlights a creative approach to synthesizing chiral piperidine structures. This method represents a significant step forward in the field of organic synthesis, providing a novel strategy for building complex, chiral molecules with potential pharmaceutical applications (Ishida et al., 2015).

Safety And Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For example, some compounds may be harmful if swallowed or toxic in contact with skin .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Furthermore, antimicrobial peptides (AMPs) have gained significant attention for their clinical potential .

properties

IUPAC Name

3-but-3-enylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-2-3-5-9-6-4-7-10-8-9;/h2,9-10H,1,3-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOOSQBUYVJFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1CCCNC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-But-3-enylpiperidine;hydrochloride

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